2-Methoxyethoxymethyl chloride

描述

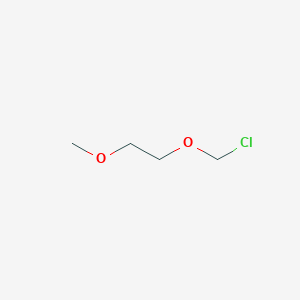

2-Methoxyethoxymethyl chloride is an organic compound with the chemical formula CH₃OCH₂CH₂OCH₂Cl. It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .

准备方法

Synthetic Routes and Reaction Conditions

2-Methoxyethoxymethyl chloride can be synthesized by reacting methoxyethanol with s-trioxane in the presence of dry hydrogen chloride gas. The reaction is carried out with stirring until a clear mixture is obtained . The product is then purified by fractional distillation under vacuum conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of non-nucleophilic bases such as N,N-diisopropylethylamine in dichloromethane is common to deprotonate the alcohol to be protected .

化学反应分析

Types of Reactions

2-Methoxyethoxymethyl chloride primarily undergoes substitution reactions. It is used to introduce the methoxyethoxy ether protecting group in organic synthesis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various MEM-protected alcohols, which are stable under a variety of reaction conditions and can be selectively cleaved .

科学研究应用

Synthesis of Chemical Intermediates

MEM-Cl is employed as a building block in organic synthesis. It facilitates the creation of various chemical intermediates crucial for pharmaceutical and agrochemical development. This application is particularly significant in the synthesis of complex molecules where selective functionalization is required.

Case Study: Synthesis of Orellanine

In a notable study, MEM-Cl was utilized to protect a hydroxyl group during the synthesis of Orellanine, a toxic compound found in certain mushrooms. The protection allowed for subsequent reactions without interference from the hydroxyl group, demonstrating MEM-Cl's role in complex natural product synthesis.

Protecting Group in Organic Chemistry

One of the primary applications of MEM-Cl is as a protecting group for alcohols, phenols, and carboxylic acids. This temporary masking prevents these functional groups from participating in unwanted reactions during multi-step synthetic processes.

Mechanism and Deprotection

The MEM group can be selectively cleaved under mild acidic conditions, allowing for the regeneration of the original functional groups after the desired transformations are completed . This feature is vital in synthetic pathways where functional group integrity must be maintained until specific steps are accomplished.

Development of Specialty Chemicals

Industries producing specialty chemicals leverage MEM-Cl to formulate products with tailored properties such as enhanced solubility and stability. This application extends to various sectors, including coatings, adhesives, and other materials requiring specific performance characteristics.

Research in Polymer Chemistry

MEM-Cl plays a critical role in polymer chemistry by contributing to the development of novel polymers. It is used to modify polymer backbones or side chains, enhancing material properties such as adhesion and thermal stability.

Application Example: Coatings and Adhesives

In research focused on creating advanced coatings and adhesives, MEM-Cl has been utilized to improve the compatibility and performance of polymer formulations .

Pharmaceutical Applications

In drug formulation processes, this compound is explored for its ability to improve the bioavailability and delivery of active pharmaceutical ingredients (APIs). Its role as a protecting group allows for more efficient synthesis routes for complex drug molecules.

Case Study: Modification of Antibiotics

Research has shown that MEM-Cl can be instrumental in modifying antibiotics like roxithromycin by protecting hydroxyl groups during synthesis. This modification can enhance the drug's efficacy and stability .

Biochemical Applications

In biochemical research, MEM-Cl is used to introduce methoxyethoxy ether (MEM) protecting groups into oligoribonucleotides. This application is crucial in studies involving RNA synthesis where selective protection of hydroxyl functions is necessary .

作用机制

2-Methoxyethoxymethyl chloride exerts its effects by acting as an alkylating agent. It introduces the methoxyethoxy ether protecting group to alcohols by forming a stable ether linkage. The MEM protecting group can be cleaved with a range of Lewis and Bronsted acids, allowing for selective deprotection under specific conditions .

相似化合物的比较

Similar Compounds

- Chloromethyl methyl ether

- Chloromethyl ethyl ether

- Bromomethyl methyl ether

- 2-Chloroethyl methyl ether

- 2-Bromoethyl methyl ether

- 2-(Trimethylsilyl)ethoxymethyl chloride

- Benzyl chloromethyl ether

- Chloromethyl octyl ether

Uniqueness

2-Methoxyethoxymethyl chloride is unique due to its ability to form the MEM protecting group, which is more stable and easier to remove compared to the methoxymethyl group. This makes it a preferred choice in organic synthesis for protecting hydroxyl groups .

生物活性

2-Methoxyethoxymethyl chloride (MEM-Cl) is an organochloride compound with notable applications in organic synthesis, particularly in the formation of quinoline derivatives and other complex organic molecules. This article delves into the biological activity of MEM-Cl, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

MEM-Cl is characterized by its ether and chloromethyl functionalities, which facilitate its reactivity in various chemical transformations. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its synthesis often involves the reaction of methoxyethanol with thionyl chloride or phosphorus oxychloride, yielding MEM-Cl as a key precursor for further derivatization.

Antimicrobial Properties

Research indicates that MEM-Cl exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found that it enhances the antimicrobial properties of certain compounds when used in combination. For instance, when MEM-Cl was reacted with specific amides, it improved solubility and exhibited increased antibacterial efficacy compared to the unmodified compounds .

Enzyme Inhibition

MEM-Cl has also been studied for its potential as an enzyme inhibitor. It has been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition may have implications for treating inflammatory diseases, suggesting that MEM-Cl could be a candidate for developing anti-inflammatory agents .

Case Studies

- Antimicrobial Enhancement : In a study published in Antibiotics, researchers explored the interaction of MEM-Cl with existing antibiotics. The results demonstrated that the combination of MEM-Cl with certain antibiotics significantly increased their effectiveness against resistant strains of bacteria .

- Anti-inflammatory Activity : Another study focused on the synthesis of acyl derivatives from MEM-Cl, evaluating their biological activity in vitro. The derivatives displayed promising anti-inflammatory properties by effectively inhibiting 5-lipoxygenase activity, indicating a potential therapeutic application in managing inflammatory conditions .

Research Findings

属性

IUPAC Name |

1-(chloromethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAAQBNMRITRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063250 | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-21-6 | |

| Record name | 1-(Chloromethoxy)-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethoxymethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,5-dioxahexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHOXYMETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5RRM67QUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Methoxyethoxymethyl chloride primarily used for in organic synthesis?

A1: this compound (MEM-Cl) is primarily used as a protecting group for alcohols, phenols, and carboxylic acids in organic synthesis. [, ] This means it can temporarily mask these functional groups, preventing them from reacting while other transformations are carried out on the molecule.

Q2: Can you provide an example of how this compound is used in natural product synthesis?

A2: One study demonstrated the use of MEM-Cl in synthesizing a key component of Orellanine, a toxin found in certain mushrooms. [] The researchers utilized MEM-Cl to protect a specific hydroxyl group on a hydroxypyridine molecule. This protection was crucial to successfully carry out subsequent reactions in the synthesis pathway towards Orellanine.

Q3: How is the protecting group introduced and removed using this compound?

A3: The protection of phenols and hydroxypyridines with the 2-Methoxyethoxymethyl (MEM) group is achieved through phase-transfer catalysis using Aliquat 336®. [] Once the desired reactions are completed, the MEM protecting group can be easily removed using Amberlyst 15®, a readily available acidic resin. [] This straightforward introduction and removal make it a convenient protecting strategy in multi-step synthesis.

Q4: Are there any metal-binding applications of molecules containing the 2-Methoxyethoxymethyl group?

A4: Research has shown that some compounds synthesized using this compound exhibit metal-binding properties. [] Specifically, a study demonstrated that compound (12), a derivative of β-ketomacrolide synthesized using MEM-Cl, displayed binding affinity towards potassium and cesium ions. [] This finding suggests potential applications for such compounds in areas like metal ion detection or extraction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。